1-((2,6-difluorophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine
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Description
1-((2,6-difluorophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a useful research compound. Its molecular formula is C16H19F2N3O2S2 and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity
1-((2,6-Difluorophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine, commonly referred to by its CAS number 1428363-92-1, represents a novel compound with potential therapeutic applications. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19F2N3O2S2 with a molecular weight of 387.5 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an imidazole moiety, contributing to its unique biological properties.
Property | Value |
---|---|
CAS Number | 1428363-92-1 |
Molecular Formula | C₁₆H₁₉F₂N₃O₂S₂ |
Molecular Weight | 387.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The compound is believed to interact with various biological targets, particularly in the central nervous system. Research indicates that derivatives of piperidine and imidazole exhibit significant affinities for opioid receptors, which play a crucial role in pain modulation and emotional responses. Specifically, studies have shown that similar compounds can act as agonists or antagonists at delta-, micro-, and kappa-opioid receptors .
Pharmacological Effects
- Anxiolytic and Antidepressant Activities : In vivo studies have demonstrated that related compounds exhibit anxiolytic and antidepressant-like effects in mouse models. These effects were evaluated using the mouse neonatal ultrasonic vocalization test and the tail suspension test, which are standard methods for assessing anxiety and depression in preclinical research .
- Opioid Receptor Affinity : The biological activity of this compound is partly attributed to its interaction with opioid receptors. For instance, 4-phenyl derivatives have shown promising results in binding affinity studies against delta-, micro-, and kappa-opioid receptors .
- Potential for Pain Management : Given its mechanism involving opioid receptors, this compound may serve as a candidate for developing analgesics with fewer side effects compared to traditional opioids.
Case Studies
Several studies have explored the pharmacodynamics of piperidine derivatives:
- Study on Opioid Receptor Affinities : A study published in PubMed examined various derivatives for their binding affinities to opioid receptors. Results indicated that certain modifications to the piperidine structure could enhance receptor selectivity and potency .
- Behavioral Assessments in Animal Models : In behavioral assays, compounds similar to this compound demonstrated significant reductions in anxiety-like behaviors when administered subcutaneously .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2S2/c1-20-10-7-19-16(20)24-11-12-5-8-21(9-6-12)25(22,23)15-13(17)3-2-4-14(15)18/h2-4,7,10,12H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCPYIBGXYVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.